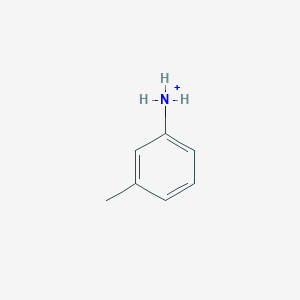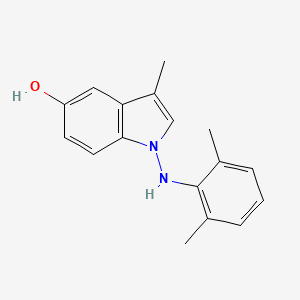
1-(2,6-Dimethylanilino)-3-methyl-1H-indol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylanilino)-3-methyl-1H-indol-5-ol is a complex organic compound with a unique structure that includes an indole core substituted with a dimethylanilino group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylanilino)-3-methyl-1H-indol-5-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dimethylaniline with appropriate indole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-Dimethylanilino)-3-methyl-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce functional groups such as halogens, alkyl groups, or hydroxyl groups .
Applications De Recherche Scientifique
1-(2,6-Dimethylanilino)-3-methyl-1H-indol-5-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2,6-Dimethylanilino)-3-methyl-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylaniline: A precursor in the synthesis of 1-(2,6-Dimethylanilino)-3-methyl-1H-indol-5-ol, used in the production of anesthetics like lidocaine.
Lidocaine: A well-known local anesthetic with a similar structural motif.
Denatonium: A quaternary ammonium compound derived from lidocaine, known for its bitter taste.
Uniqueness
This compound is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
138250-65-4 |
|---|---|
Formule moléculaire |
C17H18N2O |
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
1-(2,6-dimethylanilino)-3-methylindol-5-ol |
InChI |
InChI=1S/C17H18N2O/c1-11-5-4-6-12(2)17(11)18-19-10-13(3)15-9-14(20)7-8-16(15)19/h4-10,18,20H,1-3H3 |
Clé InChI |
JUYMNUXJBQKCMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)NN2C=C(C3=C2C=CC(=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


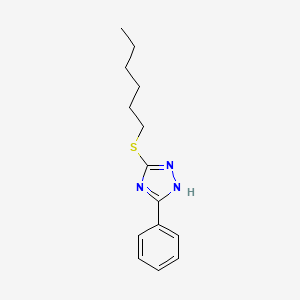
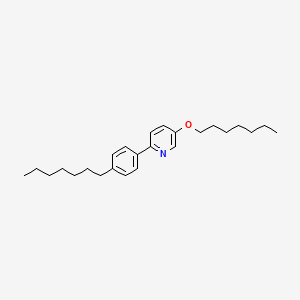

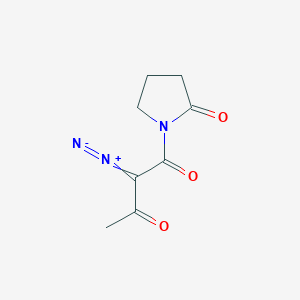
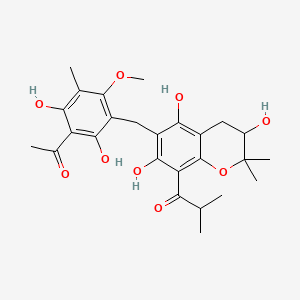
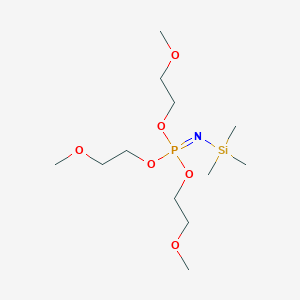

![7-[(Propan-2-yl)oxy]-1,4-oxathiepane](/img/structure/B14282786.png)
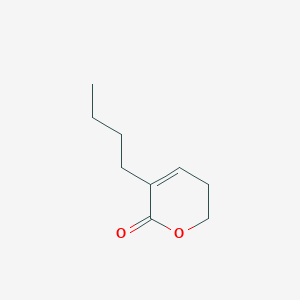
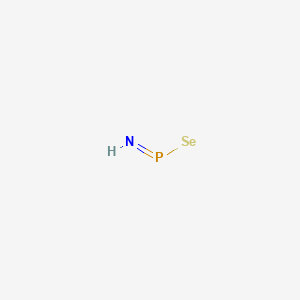
![2-[(Naphthalen-1-yl)oxy]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14282803.png)
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(bromomethyl)-2,2,8-trimethyl-](/img/structure/B14282808.png)

